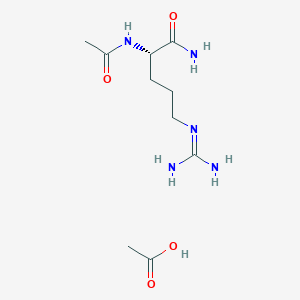

Ac-Arg-NH2 acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Acetyl-L-arginine amide acetate is a compound with the molecular formula C₈H₁₇N₅O₂. It is a derivative of the amino acid arginine, where the amino group is acetylated, and the carboxyl group is amidated. This compound is often used in peptide synthesis and has various applications in scientific research and industry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of acetyl-L-arginine amide acetate typically involves the protection of the amino group of arginine, followed by acetylation and amidation. The process can be summarized as follows:

Protection of the amino group: The amino group of arginine is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc).

Acetylation: The protected arginine is then acetylated using acetic anhydride in the presence of a base such as pyridine.

Deprotection and amidation: The protecting group is removed, and the carboxyl group is converted to an amide using ammonia or an amine derivative.

Industrial Production Methods

In industrial settings, the production of acetyl-L-arginine amide acetate may involve large-scale peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides and their derivatives.

化学反应分析

N-Methylation

The guanidinium group and terminal amide undergo sequential methylation to alter hydrophobicity and cell-penetrating properties:

Reaction Steps :

-

Mono-methylation : Thionyl chloride converts the amide to an acyl chloride, followed by methylamine treatment .

-

Acetylation : Final acetylation with acetic anhydride stabilizes the product .

Example :

Ac-Arg-NH2SOCl2,CH3NH2Ac-Arg-NHMe(CH3)2NHAc-Arg-NMe2

Impact :

-

Increased octanol-water partition coefficient (log P) by 2.5-fold with di-methylation, enhancing membrane permeability .

Peptide Coupling

Ac-Arg-NH2 serves as a building block in solid-phase peptide synthesis (SPPS) . Its acetylated N-terminus prevents undesired side reactions during elongation:

Coupling Mechanism :

-

Activation : Carbodiimide reagents (e.g., DIC) activate the C-terminal carboxyl group of adjacent amino acids.

-

Nucleophilic attack : The α-amino group of Ac-Arg-NH2 displaces the activating group, forming a peptide bond .

Conditions :

Deprotection Reactions

The guanidinium side chain (protected with Pbf or Pmc groups) requires acidic deprotection:

Reaction :

Ac-Arg(Pbf)-NH2TFA/H2OAc-Arg-NH2+Pbf-OH

Conditions :

Stability Under Physiological Conditions

-

pH Sensitivity : Stable at neutral pH but undergoes hydrolysis in strongly acidic (pH < 2) or basic (pH > 10) conditions due to cleavage of the amide bond .

-

Oxidative Stability : The guanidinium group resists oxidation, making Ac-Arg-NH2 suitable for long-term storage .

Fluorescent Labeling

Ac-Arg-NH2 is functionalized with fluorescein via an Ahx (6-aminohexanoic acid) linker for cellular uptake studies:

Reaction :

Fluorescein-Ahx-OSu+Ac-Arg-NH2DIEAFluorescein-Ahx-Ac-Arg-NH2

Applications : Tracking intracellular localization of arginine-rich peptides .

Salt Exchange

The acetate counterion is replaced with chloride using guanidine-HCl resin :

Ac-Arg-NH2⋅OAc−+HCl→Ac-Arg-NH2⋅Cl−+HOAc

Purpose : Enhances compatibility with biological assays .

Analytical Characterization

科学研究应用

Cell-Penetrating Peptides (CPPs)

Ac-Arg-NH2 acetate has been studied extensively as a component of CPPs. CPPs are short peptides that facilitate the transport of various molecules across cellular membranes. The presence of arginine in Ac-Arg-NH2 is crucial for enhancing cellular uptake due to its positive charge, which interacts favorably with negatively charged cell membranes.

Drug Delivery Systems

This compound is being explored for its potential in drug delivery systems, particularly for therapeutic agents that require enhanced cellular uptake.

Case Studies

- Gene Therapy : Research indicates that formulations incorporating Ac-Arg-NH2 can effectively deliver plasmid DNA into cells, significantly improving gene expression levels compared to non-modified vectors .

- Anticancer Agents : Studies have shown that conjugating anticancer drugs with Ac-Arg-NH2 enhances their cytotoxic effects against cancer cells by improving their intracellular delivery .

Biochemical Applications

The compound also plays a role in various biochemical assays and studies due to its ability to modulate protein interactions and cellular responses.

Applications in Research

- Protein Binding Studies : this compound can be used to investigate binding affinities between proteins and other biomolecules, aiding in the understanding of protein-ligand interactions .

- Cell Adhesion Studies : Research has demonstrated that modifications in amino acid sequences involving Ac-Arg-NH2 can influence cell adhesion properties, which is critical for tissue engineering applications .

Comparative Properties

To better understand the utility of this compound, a comparison with other amino acid derivatives is useful. Below is a table summarizing key properties:

| Compound | Charge | Solubility | Cellular Uptake Efficiency | Applications |

|---|---|---|---|---|

| Ac-Arg-NH2 | +1 | High | High | Gene therapy, drug delivery |

| Arg (unmodified) | +1 | Moderate | Moderate | Basic biochemical research |

| Nα-methylarginine | Neutral | Low | Low | Limited use in CPP applications |

作用机制

The mechanism of action of acetyl-L-arginine amide acetate involves its interaction with specific molecular targets and pathways. For example, in cosmetic applications, the compound may inhibit the formation of the SNARE complex, preventing muscle contraction and reducing wrinkles. In biological systems, it may interact with enzymes and proteins, affecting their activity and function.

相似化合物的比较

Similar Compounds

Acetyl hexapeptide-8:

Cenupatide: A peptide with similar functional groups, used as a urokinase-type plasminogen activator receptor inhibitor.

Uniqueness

Acetyl-L-arginine amide acetate is unique due to its specific acetylation and amidation, which confer distinct chemical and biological properties. Its ability to inhibit muscle contraction and its use in peptide synthesis make it a valuable compound in various fields.

属性

IUPAC Name |

(2S)-2-acetamido-5-(diaminomethylideneamino)pentanamide;acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N5O2.C2H4O2/c1-5(14)13-6(7(9)15)3-2-4-12-8(10)11;1-2(3)4/h6H,2-4H2,1H3,(H2,9,15)(H,13,14)(H4,10,11,12);1H3,(H,3,4)/t6-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDWPITFWGMXUHM-RGMNGODLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCN=C(N)N)C(=O)N.CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N.CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。